molecular formula C23H21N3O3S2 B285586 N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide

N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide

Cat. No.: B285586
M. Wt: 451.6 g/mol
InChI Key: KYRPOLGFRQJPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide is a compound with potential applications in scientific research. It is a benzimidazole derivative that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, as mentioned above. It may also have other mechanisms of action that have yet to be discovered.
Biochemical and Physiological Effects
This compound has been shown to have inhibitory effects on carbonic anhydrases and acetylcholinesterase. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition may have therapeutic benefits in conditions such as glaucoma, epilepsy, and cancer. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition may have therapeutic benefits in conditions such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide in lab experiments is its potential inhibitory effects on enzymes. This can be useful in studying the role of these enzymes in various physiological processes and in developing potential therapies for diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to explore its effects on other enzymes and physiological processes. Additionally, its potential as a drug candidate could be further explored through preclinical and clinical studies.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has been achieved using several methods. One method involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride, which is then reacted with 1-phenyl-1H-benzimidazole-2-thiol in the presence of triethylamine to form the desired compound. Another method involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride, which is then reacted with 1-phenylsulfonyl-1H-benzimidazole-2-thiol in the presence of triethylamine to form the final product.

Scientific Research Applications

N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, including carbonic anhydrases and acetylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition may have therapeutic benefits in certain diseases.

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

3-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C23H21N3O3S2/c1-17-8-7-9-18(16-17)24-22(27)14-15-30-23-25-20-12-5-6-13-21(20)26(23)31(28,29)19-10-3-2-4-11-19/h2-13,16H,14-15H2,1H3,(H,24,27)

InChI Key

KYRPOLGFRQJPRQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CCSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.